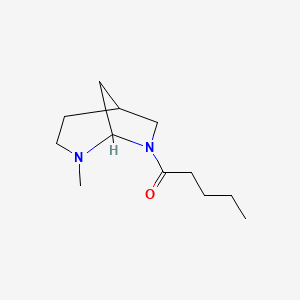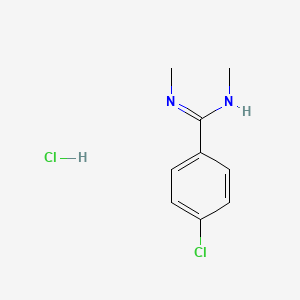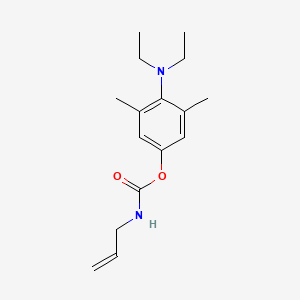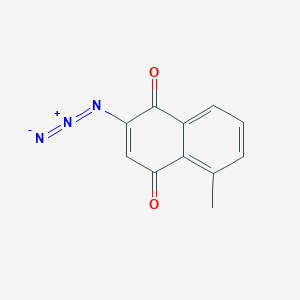![molecular formula C26H14O2 B14619328 [3,3'-Bi-1H-phenalene]-1,1'-dione CAS No. 58941-00-7](/img/structure/B14619328.png)
[3,3'-Bi-1H-phenalene]-1,1'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3’-Bi-1H-phenalene]-1,1’-dione is a polycyclic aromatic hydrocarbon (PAH) that is structurally characterized by two phenalene units connected through a biaryl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bi-1H-phenalene]-1,1’-dione typically involves the coupling of two phenalene units. One common method is the oxidative coupling of phenalene derivatives using reagents such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of [3,3’-Bi-1H-phenalene]-1,1’-dione may involve large-scale oxidative coupling processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[3,3’-Bi-1H-phenalene]-1,1’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenalene compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3,3’-Bi-1H-phenalene]-1,1’-dione is used as a building block for the synthesis of more complex polycyclic aromatic compounds. It is also studied for its electronic properties and potential use in organic semiconductors.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.
Industry
In the industrial sector, [3,3’-Bi-1H-phenalene]-1,1’-dione is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism by which [3,3’-Bi-1H-phenalene]-1,1’-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer activity. Additionally, it can modulate the activity of certain enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenalene: A simpler PAH with a single phenalene unit.
Naphthalene: Another PAH with two fused benzene rings.
Anthracene: A PAH with three fused benzene rings.
Uniqueness
[3,3’-Bi-1H-phenalene]-1,1’-dione is unique due to its biaryl linkage, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and applications compared to simpler PAHs like phenalene and naphthalene.
Propriétés
Numéro CAS |
58941-00-7 |
|---|---|
Formule moléculaire |
C26H14O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3-(3-oxophenalen-1-yl)phenalen-1-one |
InChI |
InChI=1S/C26H14O2/c27-23-13-21(17-9-1-5-15-7-3-11-19(23)25(15)17)22-14-24(28)20-12-4-8-16-6-2-10-18(22)26(16)20/h1-14H |
Clé InChI |
WSWAFKSNTJVLEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)C4=CC(=O)C5=CC=CC6=C5C4=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


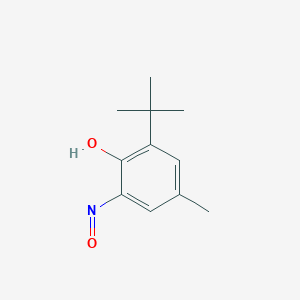
![2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate](/img/structure/B14619256.png)
amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)
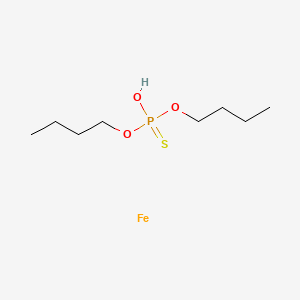
![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)
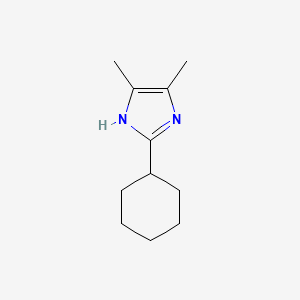
![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)

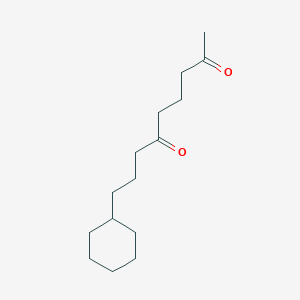
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
